molecular formula C22H27N3O6S B297042 N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide

N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide

カタログ番号 B297042
分子量: 461.5 g/mol
InChIキー: FVXVJEHRCPQBSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide, commonly known as BRL-15572, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain.

作用機序

BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which is primarily found in the mesolimbic pathway of the brain. By blocking the activity of this receptor, BRL-15572 reduces the release of dopamine in the brain, which is associated with the reward and motivation pathways. This mechanism of action has been shown to be effective in reducing drug-seeking behavior in preclinical studies.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the release of dopamine in the brain, which is associated with the reward and motivation pathways. This reduction in dopamine release has been shown to be effective in reducing drug-seeking behavior, as well as reducing the rewarding effects of drugs of abuse. BRL-15572 has also been shown to have potential as an antidepressant, as it has been shown to increase levels of serotonin and norepinephrine in the brain.

実験室実験の利点と制限

One advantage of using BRL-15572 in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its effects on behavior and neurotransmitter release. However, one limitation of using BRL-15572 is its relatively low potency compared to other dopamine D3 receptor antagonists. This can make it more difficult to achieve the desired effects in preclinical studies.

将来の方向性

There are several potential future directions for research on BRL-15572. One area of interest is its potential as an anti-addictive agent. Further research is needed to determine its effectiveness in reducing drug-seeking behavior in humans. Another potential area of research is its potential as an antidepressant. Studies have shown promising results in preclinical models, but further research is needed to determine its effectiveness in humans. Additionally, researchers could investigate the potential of BRL-15572 as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.

合成法

BRL-15572 was first synthesized by researchers at GlaxoSmithKline in the late 1990s. The synthesis method involves the reaction of 4-methoxy-N-methylbenzenesulfonamide with 1,3-benzodioxole-5-carboxaldehyde in the presence of piperazine and acetic acid. The resulting product is then purified through column chromatography, yielding BRL-15572 in high purity.

科学的研究の応用

BRL-15572 has been extensively researched for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential as an anti-addictive agent, as it selectively targets the dopamine D3 receptor, which is involved in the reward and motivation pathways in the brain. BRL-15572 has also been studied for its potential as an antidepressant, as well as for its potential to treat schizophrenia and other psychotic disorders.

特性

分子式

C22H27N3O6S

分子量

461.5 g/mol

IUPAC名

N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C22H27N3O6S/c1-23(32(27,28)19-6-4-18(29-2)5-7-19)15-22(26)25-11-9-24(10-12-25)14-17-3-8-20-21(13-17)31-16-30-20/h3-8,13H,9-12,14-16H2,1-2H3

InChIキー

FVXVJEHRCPQBSN-UHFFFAOYSA-N

SMILES

CN(CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)OC

正規SMILES

CN(CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。